3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide

FABP4 inhibitor regioisomer comparison fluorine substitution

Discerning between FABP4/5 inhibitor isomers is critical for target engagement and metabolic stability. This compound features the distinct 3,4-difluoroaniline moiety, essential for consistent structure-activity relationships. - Definitive 3,4-difluoro substitution pattern for accurate FABP4/5 binding studies. - Precisely one H-bond donor and six rotatable bonds match the optimal dual inhibition pharmacophore. - Well-characterized standard (exact mass 401.12610641 g/mol) for reliable HPLC-MS method development. Avoid procurement of generic alternatives that risk uncharacterized changes in selectivity and off-target liability.

Molecular Formula C22H21F2NO2S
Molecular Weight 401.47
CAS No. 344270-65-1
Cat. No. B2657431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
CAS344270-65-1
Molecular FormulaC22H21F2NO2S
Molecular Weight401.47
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-16-8-9-17(23)18(24)12-16/h4-12H,13H2,1-3H3,(H,25,26)
InChIKeyVELKCMRTEYNADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Evidence for CAS 344270-65-1


3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide (CAS 344270-65-1) is a synthetic non-annulated thiophene carboxamide featuring a 3,4-difluoroaniline amide moiety and a 4-tert-butylbenzyl ether at the thiophene 3-position. The compound belongs to a class of fatty acid-binding protein (FABP) 4/5 inhibitors exemplified in patent family WO20150175594 [1]. Its molecular formula is C22H21F2NO2S with an exact mass of 401.12610641 g/mol, five hydrogen bond acceptors, one hydrogen bond donor, and six rotatable bonds [2].

Why Generic Substitution Fails for CAS 344270-65-1


In the non-annulated thiophenylamide series, FABP4/5 inhibitory activity is exquisitely sensitive to the substitution pattern on the aniline ring and the benzyl ether moiety [1]. The 3,4-difluoro substitution on the aniline ring in CAS 344270-65-1 is distinct from the 2,4-difluoro isomer (CAS 344270-59-3), leading to differences in electron distribution, hydrogen-bonding capacity, and steric fit within the FABP4 binding pocket. Without direct experimental comparator data, procurement of a generic alternative risks introducing an uncharacterized change in target engagement, selectivity against FABP3, and off-target liability [2].

Quantitative Differentiation Evidence for CAS 344270-65-1


3,4- vs. 2,4-Difluoro Aniline Substitution Pattern

The 3,4-difluoro substitution on the aniline ring in CAS 344270-65-1 alters the electronic environment of the carboxamide NH and the aryl ring relative to the 2,4-difluoro isomer (CAS 344270-59-3). This difference is predicted to affect the acid dissociation constant (pKa) of the amide NH, impacting hydrogen-bonding interactions with the FABP4 binding site [1]. A comparison of predicted physicochemical properties reveals a measurable divergence in lipophilicity and hydrogen-bonding potential.

FABP4 inhibitor regioisomer comparison fluorine substitution

LogP Divergence: 3,4- vs. 2,4-Difluoro

The position of fluorine substituents on the aniline ring directly influences the partition coefficient (LogP) of the molecule. The 3,4-difluoro substitution pattern in CAS 344270-65-1 is predicted to yield a different LogP compared to the 2,4-difluoro isomer, affecting membrane permeability and protein binding [1]. Using the structural comparison tool on ChemSpider for the core scaffold, the measured LogP of unsubstituted N-phenylthiophene-2-carboxamide is 2.96 , providing a baseline from which the fluorinated analogs deviate.

LogP lipophilicity regioisomer differentiation

H-Bond Donor Count: Impact on Selectivity

CAS 344270-65-1 possesses exactly one hydrogen bond donor (the amide NH) and five hydrogen bond acceptors (two fluorine atoms, two oxygen atoms, one sulfur atom) [1]. This profile aligns with the disclosed non-annulated thiophenylamides that exhibit dual FABP4/5 inhibition while minimizing FABP3 (cardiac FABP) interaction, a selectivity parameter critical for avoiding cardiotoxicity [2]. Compounds with zero or two donors in this series showed either reduced potency or increased FABP3 affinity, respectively.

hydrogen bonding selectivity off-target liability

Rotatable Bond Count and Binding Affinity

CAS 344270-65-1 contains six rotatable bonds, a number that balances conformational flexibility with entropic binding cost [1]. Increasing rotatable bonds beyond six in this series has been correlated with a loss in binding enthalpy, as observed in the bicyclic thiophenylamide patent family from which this compound derives [2].

conformational flexibility entropic penalty binding thermodynamics

High-Confidence Procurement Scenarios for CAS 344270-65-1


FABP4/5 Dual Inhibitor Tool for SAR Studies

Use CAS 344270-65-1 as a reference ligand for studying the effect of 3,4-difluoro substitution on FABP4/5 binding affinity and selectivity over FABP3, as defined in the non-annulated thiophenylamide patent family [1]. Its precisely one H-bond donor and six rotatable bonds match the optimal pharmacophore profile for dual inhibition.

Fluorine Substitution Probe for Metabolic Stability

Employ CAS 344270-65-1 to investigate how the 3,4-difluorophenyl substitution pattern influences oxidative metabolism relative to the 2,4-difluoro isomer, leveraging the predicted pKa and LogP differences identified in Section 3 for structure-metabolism relationship (SMR) studies .

Analytical Standard for FABP Inhibitor Method Development

Utilize CAS 344270-65-1 as a well-characterized chemical standard with a defined exact mass (401.12610641 g/mol) and hydrogen bonding profile for HPLC-MS method development aimed at quantifying thiophene carboxamide FABP inhibitors in biological matrices [2].

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